molecular formula C16H14N4OS B2616188 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide CAS No. 1105219-36-0

2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Cat. No. B2616188
CAS RN: 1105219-36-0
M. Wt: 310.38
InChI Key: HEEFISLHAALLBL-UHFFFAOYSA-N
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Description

2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is commonly referred to as PTC-209 and is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in maintaining the self-renewal capacity of stem cells.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide and its derivatives exhibit significant antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogues have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors, displaying antituberculosis activity alongside low cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013)(Jeankumar et al., 2013). Similarly, 2-phenylamino-thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing enhanced potency against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, compared to reference drugs (Bikobo et al., 2017)(Bikobo et al., 2017).

Antitumor Activities

Research has also focused on the potential antitumor activities of this compound derivatives. Studies have demonstrated that certain derivatives can inhibit tumor growth effectively. For instance, zinc(II) complexes with pyridine thiazole derivatives have been prepared and evaluated for their antimicrobial and antitumor activities. These complexes were found to be more active than the free ligands, with some compounds showing absolute specificity for certain cancer cell lines (Xun-Zhong et al., 2020)(Xun-Zhong et al., 2020). This indicates the potential of these compounds in developing new cancer therapies.

Synthesis and Drug Development

The chemical synthesis of this compound derivatives has been a key area of research, leading to the discovery of compounds with significant biological activities. The novel synthetic routes and methods for these derivatives enable the exploration of their biological activities and therapeutic applications. For example, the synthesis of various thiazole derivatives has led to the identification of molecules with potent Src/Abl kinase inhibitory activity, showing promise for the treatment of chronic myelogenous leukemia (CML) and other cancers (Lombardo et al., 2004)(Lombardo et al., 2004).

VEGFR-2 Inhibition for Cancer Therapy

Further research has identified this compound derivatives as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. These inhibitors have shown potent antiproliferative activity against a range of tumor cell lines and demonstrated robust in vivo efficacy in xenograft models, highlighting their potential as cancer therapeutics (Borzilleri et al., 2006)(Borzilleri et al., 2006).

properties

IUPAC Name

2-anilino-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(18-10-12-6-8-17-9-7-12)14-11-22-16(20-14)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEFISLHAALLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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